molecular formula C20H21FN4O2 B11041432 4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B11041432
M. Wt: 368.4 g/mol
InChI Key: IVOURYIBHQDFAH-UHFFFAOYSA-N
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Description

4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazoline core, and a pyrazinecarbaldehyde moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a quinazoline precursor, followed by cyclization and functional group modifications to introduce the pyrazinecarbaldehyde moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinazoline and pyrazine derivatives, which can be further explored for their potential biological activities .

Scientific Research Applications

4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[7-(2-FLUOROPHENYL)-4-METHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-[7-(2-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C20H21FN4O2/c1-13-19-17(23-20(22-13)25-8-6-24(12-26)7-9-25)10-14(11-18(19)27)15-4-2-3-5-16(15)21/h2-5,12,14H,6-11H2,1H3

InChI Key

IVOURYIBHQDFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC=CC=C4F

Origin of Product

United States

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